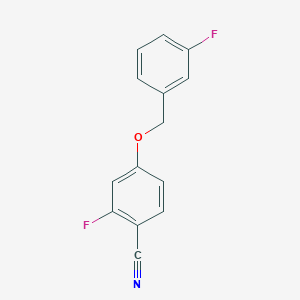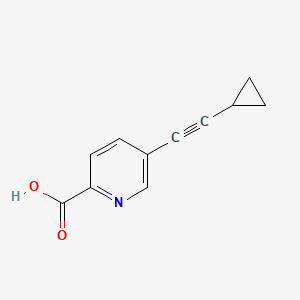
Platinum carbon
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The preparation of platinum charcoal typically involves the impregnation of activated carbon with a platinum precursor, such as chloroplatinic acid. The process includes the following steps :
Dissolution: Chloroplatinic acid is dissolved in water.
Impregnation: Activated carbon is added to the solution, allowing the platinum precursor to adsorb onto the carbon surface.
Reduction: The impregnated carbon is then treated with a reducing agent, such as hydrazine hydrate, to convert the platinum precursor to metallic platinum.
Drying: The resulting platinum charcoal is filtered, washed, and dried.
Industrial Production Methods: In industrial settings, the preparation of platinum charcoal may involve additional steps to ensure uniform distribution and optimal loading of platinum on the carbon support. Techniques such as ultrasonic spray pyrolysis and microwave irradiation can be used to enhance the properties of the catalyst .
化学反应分析
Types of Reactions: Platinum carbon is known for its catalytic properties and is involved in various types of reactions, including:
Hydrogenation: Reduction of carbonyl compounds, nitro compounds, and nitriles to produce alcohols, amines, and saturated hydrocarbons.
Oxidation: Oxidation of alcohols to aldehydes and ketones.
Hydrosilylation: Formation of silicon-carbon bonds by adding silicon hydrides to alkenes and alkynes.
Common Reagents and Conditions:
Hydrogenation: Typically conducted under hydrogen gas at elevated pressures and temperatures.
Oxidation: Often performed using oxygen or air as the oxidant, sometimes in the presence of additional co-catalysts.
Hydrosilylation: Requires silicon hydrides and is usually carried out at moderate temperatures.
Major Products:
Hydrogenation: Alcohols, amines, and saturated hydrocarbons.
Oxidation: Aldehydes and ketones.
Hydrosilylation: Silicon-carbon bonded compounds.
科学研究应用
Platinum carbon has a wide range of applications in scientific research, including :
Chemistry: Used as a catalyst in organic synthesis for hydrogenation, oxidation, and hydrosilylation reactions.
Biology: Employed in the study of enzyme mimetics and biochemical pathways.
Medicine: Investigated for its potential in drug delivery systems and as a component in medical devices.
Industry: Utilized in fuel cells, particularly direct methanol fuel cells, due to its excellent electrocatalytic properties.
作用机制
The catalytic activity of platinum charcoal is attributed to the high surface area of activated carbon, which provides a large number of active sites for reactions to occur. Platinum atoms on the carbon surface facilitate the adsorption and activation of reactant molecules, leading to enhanced reaction rates . The specific mechanism varies depending on the reaction type but generally involves the formation of intermediate species on the platinum surface, which then undergo further transformation to yield the final products.
相似化合物的比较
Palladium on carbon: Another widely used catalyst with similar applications in hydrogenation and oxidation reactions.
Rhodium on carbon: Known for its effectiveness in hydrogenation and hydroformylation reactions.
Ruthenium on carbon: Used in hydrogenation and Fischer-Tropsch synthesis.
Uniqueness: Platinum carbon is unique due to its high catalytic activity and stability under a wide range of reaction conditions. It is particularly valued for its ability to catalyze reactions at lower temperatures and pressures compared to other metal catalysts .
属性
分子式 |
CH4Pt |
|---|---|
分子量 |
211.13 g/mol |
IUPAC 名称 |
methane;platinum |
InChI |
InChI=1S/CH4.Pt/h1H4; |
InChI 键 |
VCRYGHPVKURQMM-UHFFFAOYSA-N |
规范 SMILES |
C.[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(1H-Benzoimidazol-2-yl)-propyl]-benzyl-amine](/img/structure/B8584887.png)



![N-[(1R)-1-(3-tert-Butoxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B8584926.png)

![Tert-butyl 4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate](/img/structure/B8584941.png)


![ACETAMIDE, N-[5-[3-FLUORO-4-(METHYLSULFONYL)PHENYL]-4-METHYL-2-THIAZOLYL]-](/img/structure/B8584961.png)



![Pyridine, 2-[[(3-methylphenyl)methyl]sulfinyl]-, 1-oxide](/img/structure/B8584994.png)
